molecular formula C21H15ClN2OS2 B2897836 3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 685107-02-2

3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No. B2897836
CAS RN: 685107-02-2
M. Wt: 410.93
InChI Key: WDDMUHDZJNVLSU-UHFFFAOYSA-N
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Description

The compound “3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine” is a complex organic molecule that contains several functional groups and structural features. It includes a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen . The molecule also contains a pyridine ring, a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group .


Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, similar compounds are often slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Application in Polyimide Synthesis

Compounds related to 3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine, such as 2,2′-bis(thiophenyl)benzidine and 2,2′-bis(4-chlorothiophenyl)benzidine, have been utilized in the synthesis of transparent polyimides (PIs). These PIs exhibit high refractive indices, small birefringence, and good thermomechanical stability, making them valuable for applications requiring transparency and colorlessness, particularly in the visible light region (Tapaswi et al., 2015).

Synthesis of Dihydropyridine Derivatives

A study on the transformation of related compounds under acid catalysis led to the synthesis of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one. This research highlights the potential of such compounds in generating new chemical structures through hydration and ring closure reactions (Nedolya et al., 2018).

In Anti-Tubercular Applications

A derivative of the compound, namely 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, has shown significant anti-tubercular activity. It demonstrated a higher potency against Mycobacterium tuberculosis compared to traditional drugs like ethambutol and pyrazinamide (Manikannan et al., 2010).

Use in Electrochromic Materials

Compounds structurally related to this compound have been used in the creation of electrochromic materials. These materials show potential for various applications due to their optical properties, like color changes under different voltages and high optical contrast in the near-infrared region (Ming et al., 2015).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities and the development of synthesis methods for its production .

properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS2/c1-25-17-8-4-14(5-9-17)19-21(26-18-10-6-16(22)7-11-18)27-20(24-19)15-3-2-12-23-13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDMUHDZJNVLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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